molecular formula C14H21BrN2O2 B6699168 N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide

N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide

Cat. No.: B6699168
M. Wt: 329.23 g/mol
InChI Key: BOEZALSVRLMWQS-UHFFFAOYSA-N
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Description

N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide is a synthetic organic compound that features a brominated furan ring attached to a piperidine moiety, which is further connected to a propanamide group

Properties

IUPAC Name

N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-10(2)14(18)16-11-4-3-7-17(8-11)9-12-5-6-13(15)19-12/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEZALSVRLMWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCN(C1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide typically involves multiple steps:

    Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a suitable solvent like acetic acid.

    Formation of Piperidine Derivative: The next step involves the reaction of 5-bromofuran with piperidine to form the piperidine derivative. This reaction often requires a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution.

    Amidation: The final step involves the amidation of the piperidine derivative with 2-methylpropanoyl chloride to form the desired compound. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under suitable conditions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Hydrogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(5-bromopyridin-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide
  • N-[1-[(5-bromothiophen-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide

Uniqueness

N-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]-2-methylpropanamide is unique due to the presence of the bromofuran moiety, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and materials.

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